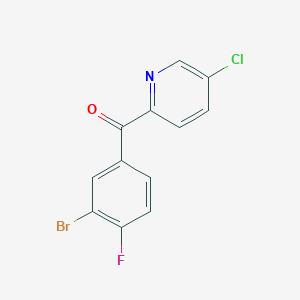

(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone

Description

Properties

Molecular Formula |

C12H6BrClFNO |

|---|---|

Molecular Weight |

314.54 g/mol |

IUPAC Name |

(3-bromo-4-fluorophenyl)-(5-chloropyridin-2-yl)methanone |

InChI |

InChI=1S/C12H6BrClFNO/c13-9-5-7(1-3-10(9)15)12(17)11-4-2-8(14)6-16-11/h1-6H |

InChI Key |

WNGRDIKBYTVZNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=C(C=C2)Cl)Br)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approach

- Starting Materials: 3-Bromo-4-fluorobenzoyl chloride and 5-chloropyridin-2-yl organometallic species or vice versa.

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.

- Solvent: Anhydrous dichloromethane (DCM) or similar inert solvents.

- Conditions: The reaction is carried out under a nitrogen atmosphere to avoid moisture interference, typically at low temperatures initially, then warmed to room temperature.

- Mechanism: The acyl chloride reacts with the aromatic ring bearing the pyridine substituent to form the ketone bond.

This method is supported by VulcanChem's product information, indicating that the synthesis likely involves Friedel-Crafts acylation or a similar method using a suitable bromo- and fluoro-substituted benzoyl derivative and a chloropyridinyl partner.

Suzuki Coupling-Based Synthesis (Indirect)

- Step 1: Preparation of boronate ester intermediates from halogenated pyridine or phenyl precursors via reaction with bis(pinacolato)diboron catalyzed by palladium complexes such as Pd(dppf)Cl2.

- Step 2: Coupling of these boronate esters with halogenated aromatic ketones under Suzuki-Miyaura cross-coupling conditions.

- Catalysts: Palladium-based catalysts like Pd(dppf)Cl2.

- Base: Potassium acetate (KAc) or similar.

- Solvent: Dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Typically heated to moderate temperatures (80–100 °C).

This route is analogous to the synthetic pathways used for related heteroaryl ketones and is exemplified by related research on substituted pyridine and phenyl ketones.

Halogenated Pyridine Preparation as Precursor

- The 5-chloropyridin-2-yl moiety can be prepared from 3-bromo-4-chloro-5-fluoropyridine via selective halogenation and substitution reactions.

- Example: Treatment of 3-bromo-4-chloro-5-fluoropyridine with hydrogen chloride in diethyl ether and pentane yields the hydrochloride salt of the pyridine intermediate with a 60% yield.

- This intermediate is then used in subsequent acylation or coupling steps.

Summary Table of Preparation Methods

Research Findings and Analysis

- The Friedel-Crafts acylation method remains the most straightforward and widely used for synthesizing (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone due to the direct formation of the ketone bond.

- Suzuki coupling offers a versatile alternative, especially when sensitive functional groups are present or when halogenated intermediates are more readily available.

- The preparation of the 5-chloropyridin-2-yl intermediate is critical and can be efficiently achieved through halogenation and salt formation steps, which have been well-documented with moderate to good yields.

- Careful control of reaction conditions (anhydrous environment, temperature, and catalyst choice) is essential to optimize yield and purity.

- No direct detailed experimental procedures for this exact compound were found in public literature, but closely related synthetic routes provide a reliable basis for laboratory preparation.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The halogen atoms in (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology and Medicine: The compound is investigated for its potential biological activity. It may act as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and pyridine rings allow it to bind to active sites on enzymes or receptors, potentially inhibiting their function. This binding can disrupt normal cellular processes, making it useful in medicinal chemistry for the development of drugs.

Comparison with Similar Compounds

Structural and Substitutional Variations

The target compound is compared to structurally related analogs based on halogenation patterns, core functional groups, and crystallographic properties (Table 1).

Table 1: Structural and Physical Properties of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone and Analogs

Thermal Stability and Hydrogen Bonding

The target compound’s thermal stability is inferred indirectly by comparison to di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) (247.6°C) . These analogs exhibit higher decomposition temperatures due to extensive hydrogen-bonding networks stabilizing their structures. The absence of similar H-bond donors/acceptors in the target compound suggests lower thermal stability, though experimental data are needed for confirmation.

Crystallographic Features

The orthorhombic Pbc2(1) space group and density of 1.675 g·cm⁻³ distinguish the target compound from pyrazole-based analogs (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone), which crystallize in different systems . The higher density of the target indicates tighter molecular packing, likely due to halogen interactions (Br/Cl/F) and π-stacking of aromatic rings.

Biological Activity

(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12H8BrClFNO. Its structure features a bromine atom, a fluorine atom, and a chlorinated pyridine ring, which are crucial for its biological interactions. The unique combination of these halogens contributes to its reactivity and potential pharmacological effects.

Biological Activity Overview

Research indicates that (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone exhibits a range of biological activities. These activities can be categorized into several key areas:

- Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains, suggesting it could serve as a basis for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies indicate that it may possess anticancer properties, impacting cell lines associated with different types of cancer.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity and affecting metabolic pathways.

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation of biological pathways, which is crucial for its therapeutic applications. For instance, studies have indicated that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

Research Findings and Case Studies

- Pharmacological Assays : Various pharmacological assays have been employed to evaluate the efficacy and potency of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone against different biological targets. These assays typically involve testing against cell lines to determine IC50 values and other metrics of effectiveness.

-

Synthesis Methods : The compound can be synthesized through multiple pathways, allowing for the exploration of structural analogs that may enhance biological activity. Notable methods include:

- Bromination and Fluorination Reactions : These reactions are essential for introducing halogen substituents that enhance biological interactions.

- Pyridine Ring Modifications : Alterations in the pyridine ring can lead to variations in activity profiles.

- Computational Predictions : Computational models such as the Prediction of Activity Spectra for Substances (PASS) program have been utilized to predict the pharmacological effects based on structural characteristics. This approach helps identify potential therapeutic uses before extensive laboratory testing.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Bromophenyl(5-chloropyridin-2-yl)methanone | Similar phenyl and pyridine structure | Antimicrobial |

| 3-Fluoro-4-bromophenyl(6-methylpyridin-2-yl)methanone | Contains a methyl group on pyridine | Anticancer |

| 3-Chloro-4-fluorophenyl(5-bromopyridin-2-yl)methanone | Different halogen positioning | Enzyme inhibition |

The uniqueness of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone lies in its specific arrangement of halogens, which enhances its potential for diverse chemical modifications and applications in medicinal chemistry.

Q & A

Basic Research Question

- NMR Spectroscopy : Analyze -NMR for fluorine environment (δ -110 to -120 ppm for aryl-F) and -NMR coupling patterns to confirm substitution positions.

- FTIR : Identify carbonyl stretch (~1650–1700 cm) and C-Br/C-Cl vibrations (500–700 cm).

- UV-Vis : Evaluate π→π* transitions in aromatic systems (λ ~250–300 nm) .

How can computational modeling predict reactivity in nucleophilic aromatic substitution?

Advanced Research Question

Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces (EPS) for electrophilic sites.

- Calculate Fukui indices to identify nucleophilic attack regions.

- Simulate transition states for halogen displacement (Br, Cl) using Gaussian or ORCA software. Validate with experimental kinetic data .

What crystallization conditions enhance single-crystal growth for XRD analysis?

Basic Research Question

- Use slow evaporation in solvent mixtures (e.g., dichloromethane/hexane).

- Maintain temperature gradients (4°C to room temperature).

- Assess crystal quality via polarization microscopy. Refine data with SHELXL-2018, reporting R-factors <5% .

How to resolve contradictions between computational and experimental electronic spectra?

Advanced Research Question

- Re-examine solvent effects (PCM models in DFT) and conformational sampling.

- Compare time-dependent DFT (TD-DFT) simulations with experimental UV-Vis.

- Validate using circular dichroism (CD) or Raman spectroscopy for chiral/electronic environment discrepancies .

What synthetic routes are viable for scalable preparation?

Basic Research Question

- Friedel-Crafts Acylation : React 3-bromo-4-fluorobenzoyl chloride with 5-chloropyridine-2-magnesium bromide.

- Buchwald-Hartwig Amination : Couple halogenated precursors under Pd catalysis.

- Purify via recrystallization (ethanol/water) .

How to assess kinase inhibition potential using biochemical assays?

Advanced Research Question

- Conduct ATP-competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay).

- Perform molecular docking (AutoDock Vina) against kinase X-ray structures (PDB entries).

- Validate IC values via dose-response curves .

What safety protocols are critical during handling?

Basic Research Question

- Use nitrile gloves, fume hoods, and chemical-resistant lab coats.

- Store under argon in amber glass vials at -20°C.

- Neutralize waste with 10% sodium bicarbonate before disposal .

How do bromo/fluoro substituents influence electronic structure?

Advanced Research Question

- Bromine (σ=+0.23) and fluorine (σ=+0.06) act as electron-withdrawing groups, directing electrophilic substitution to meta positions.

- Hammett plots correlate substituent effects with reaction rates.

- XPS quantifies halogen electronegativity impacts on core electron binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.